REACTION_SMILES
|
[Al+3:2].[Cl:7][c:8]1[c:9]([C:10](=[O:11])[O:12][CH:13]([CH3:14])[CH3:15])[cH:16][cH:17][c:18]([O:20][CH:21]([CH3:22])[CH3:23])[cH:19]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:25].[OH-:24].[OH2:26]>>[Cl:7][c:8]1[c:9]([CH2:10][OH:11])[cH:16][cH:17][c:18]([O:20][CH:21]([CH3:22])[CH3:23])[cH:19]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)OC(=O)c1ccc(OC(C)C)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)Oc1ccc(CO)c(Cl)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |